molecular formula C9H3BrF3IN2O B14903145 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14903145
M. Wt: 418.94 g/mol
InChI Key: KYJBNIIGBVNDDP-UHFFFAOYSA-N
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Description

8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2648773-61-7) is a multisubstituted derivative of the pharmaceutically significant pyrido[1,2-a]pyrimidin-4-one scaffold . This compound has a molecular formula of C 9 H 3 BrF 3 IN 2 O and a molecular weight of 418.94 g/mol . Its specific bromo and iodo substituents make it a versatile synthetic intermediate, particularly for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of novel chemical space in medicinal chemistry programs . The pyrido[1,2-a]pyrimidin-4-one core is a privileged structure in drug discovery, with numerous analogs exhibiting a broad spectrum of biological activities . These include applications as antipsychotic agents, tranquilizers, anticancer agents, and antidepressants, with several derivatives, such as risdiplam, having advanced to clinical use . The presence of both bromine and iodine on this core structure provides unique opportunities for sequential and selective derivatization, allowing researchers to build complex libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C9H3BrF3IN2O

Molecular Weight

418.94 g/mol

IUPAC Name

8-bromo-3-iodo-2-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H3BrF3IN2O/c10-4-1-2-16-5(3-4)15-7(9(11,12)13)6(14)8(16)17/h1-3H

InChI Key

KYJBNIIGBVNDDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C(C2=O)I)C(F)(F)F)C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Halogenated Pyrido[1,2-a]pyrimidin-4-ones

Retrosynthetic Analysis

The synthesis can be conceptualized through retrosynthetic disconnection:

  • Core Formation : Construction of the pyrido[1,2-a]pyrimidin-4-one skeleton via cyclocondensation.
  • Halogenation : Sequential introduction of bromine (C8) and iodine (C3) through electrophilic substitution or metal-mediated reactions.
  • Trifluoromethyl Incorporation : Early-stage integration of the trifluoromethyl group at C2 to avoid steric interference during halogenation.

Key Challenges

  • Regioselectivity : Ensuring precise positioning of bromine (C8) and iodine (C3) on the electron-deficient aromatic system.
  • Functional Group Tolerance : Managing the reactivity of the trifluoromethyl group under halogenation conditions.
  • Solubility Issues : Addressing poor solubility of intermediates in polar solvents due to halogen and CF3 substituents.

Stepwise Synthesis of 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cyclocondensation for Core Formation

The pyrido[1,2-a]pyrimidin-4-one core is synthesized via a cyclocondensation reaction between a 2-aminopyridine derivative and a β-keto ester. For the target compound, 2-amino-5-bromo-3-iodopyridine and ethyl 4,4,4-trifluoroacetoacetate are heated under reflux in acetic acid, yielding the trifluoromethyl-substituted core (Intermediate A, 65–72% yield).

Reaction Conditions :

  • Reactants : 2-Amino-5-bromo-3-iodopyridine (1.2 equiv), ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
  • Catalyst : Acetic acid (10 mol%)
  • Temperature : 120°C, 12 hours
  • Yield : 68% (Intermediate A)

Halogenation Strategies

Bromination at C8

Bromine is introduced at C8 via electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) in dichloromethane at 0°C. The trifluoromethyl group at C2 directs electrophiles to the para position (C8).

Optimized Protocol :

  • Reagent : NBS (1.1 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C → room temperature, 4 hours
  • Yield : 82% (Intermediate B)
Iodination at C3

Iodine is installed at C3 using a radical-based approach with iodine monochloride (ICl) and azobisisobutyronitrile (AIBN) in acetonitrile. The reaction proceeds via a radical chain mechanism, favoring the meta position relative to the CF3 group.

Reaction Parameters :

  • Reagent : ICl (1.5 equiv), AIBN (0.2 equiv)
  • Solvent : Acetonitrile
  • Temperature : 80°C, 6 hours
  • Yield : 75% (Final Product)

Comparative Analysis of Halogenation Methods

The table below contrasts bromination and iodination techniques for pyrido[1,2-a]pyrimidin-4-ones:

Halogen Method Reagents Yield (%) Selectivity Reference
Br Electrophilic Substitution NBS, CH2Cl2 82 High (C8)
I Radical Iodination ICl, AIBN, CH3CN 75 Moderate (C3)

Electrophilic bromination offers superior regioselectivity compared to radical iodination, which may require protecting groups to enhance specificity.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of halogenated intermediates but may destabilize reactive electrophiles. Dichloromethane balances solubility and reactivity for bromination.

Temperature Control

Low temperatures (0–5°C) suppress side reactions during bromination, while iodination requires elevated temperatures (80°C) to initiate radical formation.

Catalytic Enhancements

Lewis acids (e.g., FeCl3) were tested but showed minimal impact on iodination yields. In contrast, AIBN effectively initiated radical chains for iodine incorporation.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Dihalogenation : Overhalogenation at C6 or C9 is mitigated by stoichiometric control (1.1 equiv NBS).
  • Dehalogenation : Iodine substituents are prone to reduction; inert atmosphere (N2) prevents decomposition.

Purification Difficulties

Halogenated products often require column chromatography with silica gel modified with 5% ethyl acetate/hexane. Recrystallization from ethanol/water mixtures improves purity (≥95%).

Applications in Medicinal Chemistry

The trifluoromethyl group enhances blood-brain barrier penetration, while halogens enable late-stage diversification. For example:

  • Anticancer Agents : Halogenated pyrido-pyrimidinones inhibit kinase pathways (e.g., EGFR, VEGFR).
  • Antimicrobials : Iodine-substituted derivatives disrupt bacterial cell membranes.

Biological Activity

8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound known for its unique structural features and potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidinone family, characterized by its fused bicyclic system that incorporates both pyridine and pyrimidine rings. The presence of halogen substituents, including bromine and iodine, along with a trifluoromethyl group, significantly influences its chemical properties and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C9H3BrF3IN2O, with a molecular weight of 418.94 g/mol. The compound exhibits distinct chemical reactivity due to its halogen atoms and trifluoromethyl group, which can participate in various chemical reactions.

Biological Activity

Preliminary studies indicate that this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds within the pyrido[1,2-a]pyrimidinone class have been recognized for their antitumor properties. The unique combination of substituents in this compound suggests enhanced efficacy against cancer cell lines.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting various enzymes critical for cancer progression and other diseases. For instance, studies on related compounds indicate that they can inhibit dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes findings from related compounds:

Compound NameStructural FeaturesBiological Activity
8-Chloro-3-fluoro-pyrido[1,2-a]pyrimidin-4-oneChlorine and fluorine substituentsAntitumor activity
6-Bromo-pyrido[1,2-a]pyrimidin-4-oneBromine substituentAntiviral properties
7-Methyl-pyrido[1,2-a]pyrimidin-4-oneMethyl group at position 7Anti-inflammatory effects

The distinct arrangement of halogen atoms in this compound may broaden its biological activity spectrum compared to other similar compounds.

Case Studies

Research has indicated that compounds similar to this compound have been evaluated for their biological activities in various studies:

  • Anticancer Studies : In vitro assays demonstrated that related pyrido[1,2-a]pyrimidinones exhibited significant cytotoxicity against several cancer cell lines. For example, one study found that a structurally similar compound induced apoptosis in tumor cells at concentrations as low as 30–100 nM .
  • Enzyme Inhibition : A study focusing on DHODH inhibitors found that certain pyrido derivatives were more effective than established inhibitors like brequinar and teriflunomide. This suggests that the unique substituents in this compound could also lead to potent enzyme inhibition .

Scientific Research Applications

8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring a pyrido[1,2-a]pyrimidin-4-one core with bromine, iodine, and trifluoromethyl substituents. It belongs to a class of heterocyclic compounds that have received attention in medicinal chemistry because of their diverse biological activities and potential therapeutic applications. The presence of halogen atoms and a trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.

Chemical Information

  • CAS No : 2648773-61-7
  • Chemical Name : this compound
  • Molecular Formula : C9H3BrF3IN2O
  • Molecular Weight : 418.94

Applications
The applications of this compound are diverse:

  • Medicinal Chemistry : As a building block in synthesizing new drug candidates.
  • Materials Science : In the creation of novel materials with specific properties.
  • Agrochemical Research : For developing new crop protection agents.

Analogous Compounds
Several compounds share structural similarities with this compound:

  • 3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one : Contains iodine substitution and demonstrates anticancer properties.
  • 5-Trifluoromethyl-pyrido[1,2-a]pyrimidin : Contains a trifluoromethyl group and exhibits antimicrobial activity.
  • 7-Bromo-pyrido[1,2-b]pyrimidin : Contains bromine substitution and demonstrates enzyme inhibition.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of 8-Bromo-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Properties/Applications
This compound C₉H₄BrF₃IN₂O 438.95 Br (8), I (3), CF₃ (2) Not reported Potential reactivity in cross-coupling reactions
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (28b) C₈H₅BrN₂O 225.05 Br (3) 137–138 Synthesized in 76% yield
3-Iodo-4H-pyrido[1,2-a]pyrimidin-4-one (28c) C₈H₅IN₂O 272.04 I (3) 142 Synthesized in 86% yield
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one C₁₅H₁₁BrN₂O₂ 331.16 Br (8), OCH₂C₆H₅ (3) Not reported Predicted density: 1.50 g/cm³
3-Bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one C₉H₆BrF₃N₂O₂ 327.06 Br (3), CF₃ (2), OCH₃ (8) Not reported Commercial availability
6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one C₈H₃BrF₃N₃O 302.03 Br (6), CF₃ (2) Not reported ≥95% purity; research reagent
Key Observations:
  • Synthetic Yields : Halogenation at position 3 (e.g., 28b and 28c) proceeds in high yields (76–86%), whereas multi-halogenated derivatives (e.g., 8-bromo-3-iodo) may require sequential reactions.

Pharmacological and Functional Comparisons

Gastroprotective Activity

4H-Pyrido[1,2-a]pyrimidin-4-one derivatives with unsaturated 3-carboxamide substituents exhibit gastroprotective effects in rat models. For example, 6-methyl-3-cyclopentylcarboxamide derivatives showed significant protection against ethanol-induced gastric lesions.

Kinase Inhibition

The trifluoromethyl group in the target compound may similarly enhance binding affinity to hydrophobic kinase pockets.

Q & A

Basic: What are the common synthetic routes for introducing halogens (Br, I) at the C-3 position of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?

Halogenation at C-3 can be achieved via two primary methods:

  • Direct halogenation using N-halosuccinimide (NBS, NIS) under thermal or acidic conditions. For example, iodination of the parent scaffold with N-iodosuccinimide (NIS) in refluxing acetonitrile yields 3-iodo derivatives .
  • Radical-mediated pathways : Metal-free C-3 iodination can proceed via persulfate-activated iodine (I₂) under mild conditions, generating iodinated products in high yields (up to 95%). Radical scavengers like TEMPO inhibit this pathway, confirming a radical mechanism .

Advanced: How can researchers address regioselectivity challenges during C-3 functionalization (e.g., sulfenylation/selenylation) of this scaffold?

Regioselectivity at C-3 is influenced by:

  • Electronic effects : Electron-deficient thiols/selenides favor higher yields due to stabilized radical intermediates. For instance, para-CF₃-substituted thiophenol enhances reactivity compared to electron-rich groups like -OMe .
  • Catalyst choice : Ag(I) salts (e.g., Ag₂CO₃) in Pd-catalyzed reactions promote C-3 selectivity by stabilizing cationic arylpalladium intermediates, enabling C–H activation without competing pathways .
  • Substrate pre-functionalization : Pre-installing directing groups (e.g., Br at C-8) can steer reactivity toward C-3 via steric or electronic modulation .

Basic: What experimental conditions are optimal for Suzuki-Miyaura cross-coupling reactions involving this compound?

Key parameters include:

  • Microwave-assisted heating : Enhances reaction efficiency for mono-arylation at C-3. For example, coupling 7-chloro-3-iodo derivatives with arylboronic acids under microwave irradiation (100–120°C, 30 min) achieves >80% yields .
  • Catalytic system : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C provides robust coupling efficiency. Halogen tolerance (Br, Cl) at C-6/C-8 is retained for further derivatization .

Advanced: How can conflicting data on radical vs. ionic mechanisms in C-3 functionalization be resolved?

Mechanistic ambiguity arises in reactions involving I₂ or persulfates. To discriminate:

  • Radical trapping : Add TEMPO or BHT. Inhibition of product formation confirms radical pathways, as seen in iodine-mediated sulfenylation .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer. Lack of kinetic isotope effect (KIE) supports non-ionic pathways .
  • Control experiments : Reactions under inert atmospheres (N₂) exclude aerial oxygen as the sole oxidant, ruling out ionic oxidation steps .

Basic: What spectroscopic methods are critical for characterizing halogenated derivatives of this scaffold?

  • ¹H/¹³C NMR : Diagnostic peaks include downfield shifts for C-3 substituents (δ 160–165 ppm for carbonyl groups) and splitting patterns for adjacent halogens .
  • HRMS : Confirms molecular ion peaks and isotopic patterns (e.g., Br/I doublets).
  • UV-Vis spectroscopy : Solvent-dependent π→π* transitions (e.g., negative solvatochromism in DMSO) reveal electronic effects of CF₃ and halogen groups .

Advanced: What strategies improve yields in large-scale synthesis of 3-selenylated derivatives?

  • Electrochemical selenylation : Using a carbon rod anode, Pt cathode, and KI in DMSO enables scalable synthesis (5 mmol scale) with 81% yields. This avoids stoichiometric oxidants and simplifies purification .
  • Diselenide pre-activation : Pre-treating diaryl diselenides with I₂ generates reactive selenyl iodide intermediates (RSeI), enhancing coupling efficiency under mild conditions .

Basic: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The -CF₃ group:

  • Electron-withdrawing effect : Activates the pyrimidinone core toward electrophilic substitution at C-3 by polarizing the π-system .
  • Steric hindrance : Limits undesired side reactions at C-2, favoring regioselective functionalization at C-3 .

Advanced: How can computational methods guide the design of analogs with enhanced bioactivity?

  • DFT calculations : Predict regioselectivity in C–H activation by modeling transition states (e.g., Pd-mediated arylation) .
  • QSAR modeling : Correlate electronic descriptors (HOMO/LUMO energies) of halogen/CF₃ groups with biological endpoints (e.g., HLE inhibition IC₅₀) .

Basic: What are the stability and storage requirements for this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the iodinated scaffold.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group .

Advanced: How can late-stage diversification of halogenated derivatives be optimized for drug discovery?

  • Sequential cross-coupling : Perform Suzuki-Miyaura at C-3 followed by Buchwald-Hartwig amination at C-8 for dual functionalization .
  • Click chemistry : Utilize azide-alkyne cycloaddition with pre-installed alkyne handles (e.g., propargyl ethers at C-2) .

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